3-(4-Bromophenyl)-4-iodo-1H-pyrazole

Catalog No.
S12255960
CAS No.
M.F
C9H6BrIN2
M. Wt
348.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Bromophenyl)-4-iodo-1H-pyrazole

Product Name

3-(4-Bromophenyl)-4-iodo-1H-pyrazole

IUPAC Name

5-(4-bromophenyl)-4-iodo-1H-pyrazole

Molecular Formula

C9H6BrIN2

Molecular Weight

348.97 g/mol

InChI

InChI=1S/C9H6BrIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13)

InChI Key

PJGNILNWPBBZGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)I)Br

3-(4-Bromophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound characterized by the presence of both bromine and iodine substituents on a pyrazole ring. Pyrazoles are recognized for their diverse biological activities and are frequently utilized in medicinal chemistry for drug development. The unique combination of bromine and iodine atoms in this compound can significantly affect its chemical reactivity and biological properties, making it a valuable candidate for further research in various fields, including pharmacology and materials science.

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Uniqueness

The uniqueness of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole lies in its dual halogenation (bromine and iodine), which significantly influences its chemical reactivity and biological properties compared to other similar compounds. This characteristic enhances its versatility as a building block in both medicinal chemistry and material science, setting it apart from related compounds that do not possess this combination of halogens .

The biological activity of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole is linked to its interaction with specific molecular targets within biological systems. Research indicates that the halogen substituents can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact mechanisms and pathways involved depend on the compound's structure-activity relationship and the biological context in which it is studied .

Synthetic Routes

The synthesis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole typically involves several key steps:

  • Formation of the Pyrazole Ring: This is often achieved by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Halogenation: The introduction of bromine and iodine can be accomplished using halogenating agents such as iodine or potassium iodide in the presence of an oxidizing agent .

Industrial Production

For large-scale production, methods may include continuous flow reactors and automated synthesis techniques to optimize yield and purity. These industrial methods often mirror laboratory synthesis but are adapted for efficiency and scalability.

3-(4-Bromophenyl)-4-iodo-1H-pyrazole has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure suggests potential use as a lead compound in drug development.
  • Material Science: The compound may serve as a building block for creating new materials with specific properties due to its halogenated nature.
  • Organic Synthesis: It can be utilized in various coupling reactions to synthesize more complex organic molecules .

Studies on the interactions of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole with biological targets are essential for understanding its pharmacological potential. Research indicates that the compound may interact with specific enzymes or receptors, influencing their activity. Further investigation into these interactions could provide insights into its therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 3-(4-Bromophenyl)-4-iodo-1H-pyrazole, each exhibiting unique characteristics:

Compound NameStructureNotable Features
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazoleStructureHalogenated heterocycle with similar biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamideStructurePyrazoline derivative with potential neurotoxic effects.
4-Bromophenylacetic acidStructureBrominated aromatic compound used in various

XLogP3

3.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

347.87591 g/mol

Monoisotopic Mass

347.87591 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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